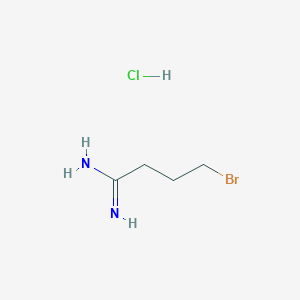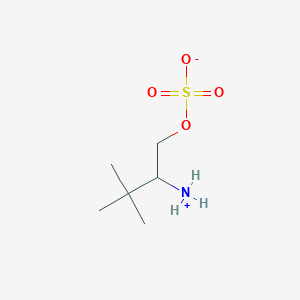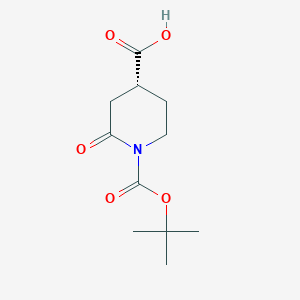
(E)-Methyl 4,4-diphenylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 4,4-diphenylbut-2-enoate is an organic compound with the molecular formula C17H16O2 It is a derivative of butenoic acid and features a conjugated system with two phenyl groups attached to the butenoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4,4-diphenylbut-2-enoate typically involves the esterification of 4,4-diphenylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4,4-diphenylbut-2-enoic acid+methanolacid catalyst(E)-Methyl 4,4-diphenylbut-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions and reduce the need for extensive purification steps.
化学反応の分析
Types of Reactions
(E)-Methyl 4,4-diphenylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4,4-diphenylbut-2-enoic acid or 4,4-diphenylbutan-2-one.
Reduction: Formation of 4,4-diphenylbut-2-en-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
科学的研究の応用
(E)-Methyl 4,4-diphenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-Methyl 4,4-diphenylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of target proteins and pathways. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
(E)-Ethyl 4,4-diphenylbut-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester.
4,4-Diphenylbut-2-enoic acid: The parent acid form of the compound.
4,4-Diphenylbutan-2-one: A ketone derivative formed through oxidation.
Uniqueness
(E)-Methyl 4,4-diphenylbut-2-enoate is unique due to its specific ester functional group and the presence of two phenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
特性
分子式 |
C17H16O2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
methyl (E)-4,4-diphenylbut-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-19-17(18)13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,16H,1H3/b13-12+ |
InChIキー |
CQJZIPPVSVBKEW-OUKQBFOZSA-N |
異性体SMILES |
COC(=O)/C=C/C(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
COC(=O)C=CC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


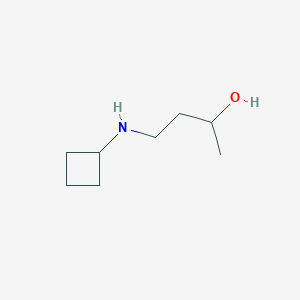
![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)
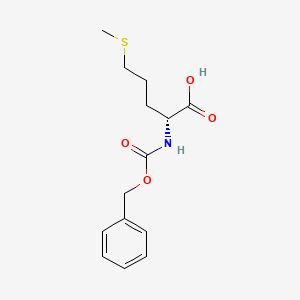
![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)

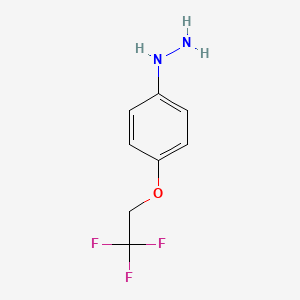
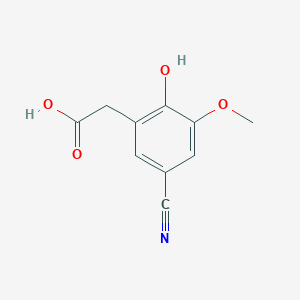
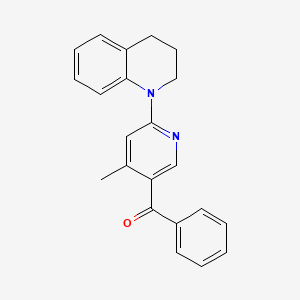

![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)
